4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid
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Overview
Description
4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the azo group and the pyrazole ring endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid typically involves a multi-step process. One common method is the Knoevenagel condensation reaction followed by Michael addition. In this process, L-proline is often used as a catalyst . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The azo group can also undergo reduction within biological systems, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound shares a similar pyrazole ring structure but lacks the azo group.
Sulfentrazone: A herbicide that contains a similar pyrazole ring but with different substituents.
Triazolone derivatives: These compounds have a similar heterocyclic structure but differ in their specific functional groups.
Uniqueness
The uniqueness of 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid lies in its combination of the azo group and the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
30926-22-8 |
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Molecular Formula |
C17H14N4O3 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O3/c1-11-15(16(22)21(20-11)14-5-3-2-4-6-14)19-18-13-9-7-12(8-10-13)17(23)24/h2-10,15H,1H3,(H,23,24) |
InChI Key |
RCYTWTBFGNSMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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